methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H11O3PS and a molecular weight of 218.21 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Gewald Reaction: This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Thiophene Synthesis: This method involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce amino, hydroxyl, or alkyl groups into the thiophene ring.
Scientific Research Applications
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its oxidation products may interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Methyl 4-(dimethylphosphoryl)thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
- Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
These compounds share a similar thiophene core but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
CAS No. |
2613385-91-2 |
---|---|
Molecular Formula |
C8H11O3PS |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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